molecular formula C12H15F2I B6608514 1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane CAS No. 2866307-23-3

1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane

Cat. No.: B6608514
CAS No.: 2866307-23-3
M. Wt: 324.15 g/mol
InChI Key: BXZYIIYIZFWRSZ-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes, such as the compound , have been demonstrated to be bioisosteres of the phenyl ring . They are highly popular in academic and industrial research, especially in drug discovery . They are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .


Molecular Structure Analysis

Bicyclo[1.1.1]pentanes are highly strained molecules with a molecular structure consisting of three rings of four carbon atoms each . The appeal of the bicyclo[1.1.1]pentane fragment originates from its ability to add three-dimensional character and saturation to compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[1.1.1]pentanes include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . A cascade multicomponent reaction has also been reported to synthesize gem-difluoroallylic bicyclo pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane .


Physical and Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Future Directions

The future directions for bicyclo[1.1.1]pentanes seem promising. The development of a practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs . The continuous flow process to generate [1.1.1]propellane on demand, rendering solutions of [1.1.1]propellane that can directly be derivatised into various bicyclo[1.1.1]pentane species, also opens up new possibilities .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2I/c1-8(13,14)9-2-10(3-9,4-9)11-5-12(15,6-11)7-11/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZYIIYIZFWRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)C34CC(C3)(C4)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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